molecular formula C19H18O6 B043953 isocudraniaxanthone B CAS No. 199851-52-0

isocudraniaxanthone B

Katalognummer: B043953
CAS-Nummer: 199851-52-0
Molekulargewicht: 342.3 g/mol
InChI-Schlüssel: PELOBHLTYBBGDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isocudraniaxanthone B (C₁₉H₁₈O₆; MW 342.34 g/mol) is a prenylated xanthone derivative characterized by a tricyclic xanthen-9-one core with hydroxyl, methoxy, and 2-methylbut-3-en-2-yl substituents (IUPAC name: 1,5,6-trihydroxy-3-methoxy-4-(2-methylbut-3-en-2-yl)-9H-xanthen-9-one) . It is naturally isolated from plants such as Cudrania cochinchinensis, Cratoxylum formosum, and Garcinia schomburgkiana . Its structure features three hydroxyl groups (at C-1, C-5, and C-6), a methoxy group (C-3), and a prenyl moiety (C-4), which collectively influence its bioactivity .

Key physicochemical properties include a high topological polar surface area (96.2 Ų), moderate hydrophobicity (XLogP3: 4.4), and solubility in polar organic solvents like methanol and ethanol . It has demonstrated antioxidant, α-glucosidase inhibitory, cytotoxic, and antimalarial activities .

Analyse Chemischer Reaktionen

Isocudraniaxanthone B undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antioxidant Activity
Isocudraniaxanthone B has demonstrated significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound effectively scavenges free radicals, thus protecting cellular components from oxidative damage.

Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property makes it a candidate for the treatment of inflammatory diseases such as arthritis and colitis. In vitro studies have demonstrated its ability to reduce inflammation markers, providing a basis for further clinical exploration.

Antimicrobial Properties
this compound has shown promising antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents. The compound's mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

Case Study 1: Antioxidant Efficacy
A study assessed the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that this compound exhibited a dose-dependent scavenging effect, comparable to established antioxidants like ascorbic acid.

Concentration (µg/mL)% Scavenging Activity
1025
5055
10085

Case Study 2: Anti-inflammatory Activity
In a recent experiment, the anti-inflammatory effects of this compound were evaluated using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The compound significantly reduced the production of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Control120150
This compound4560

Potential Therapeutic Applications

Given its diverse biological activities, this compound may have therapeutic applications in several areas:

  • Cancer Therapy: Due to its antioxidant and anti-inflammatory properties, it could be explored as an adjunct therapy in cancer treatment.
  • Neuroprotection: Its ability to protect neuronal cells from oxidative stress positions it as a candidate for neuroprotective agents.
  • Infectious Diseases: The antimicrobial properties suggest potential use in treating infections resistant to conventional antibiotics.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Xanthones

Structural Features and Bioactivity Relationships

Xanthones exhibit diverse bioactivities depending on their substitution patterns. Below is a comparative analysis of isocudraniaxanthone B with related compounds:

Table 1: Structural and Functional Comparison of Selected Xanthones

Compound Substituents Key Bioactivities (IC₅₀ or EC₅₀) Source
This compound C-1,5,6-OH; C-3-OCH₃; C-4-prenyl - DPPH scavenging: >50% at 50 µM
- α-Glucosidase inhibition: <50 µM <="" cells):="" cytotoxicity="" ml="" td="" µg="">
Cudrania cochinchinensis
Cochinchinone C C-1,3,7-OH; C-2,8-prenyl - Cytotoxicity (A431 cells): 2.01 µg/ml
- Antimalarial: IC₅₀ ~1 µg/ml
Cratoxylum cochinchinense
γ-Mangostin C-1,3,6,7-tetrahydroxy; C-5-isoprenyl - Antioxidant: 50% DPPH scavenging at 50 µM
- α-Glucosidase inhibition: <50 µM
Garcinia mangostana
Norathyriol C-1,3,6,7-tetrahydroxy - DPPH scavenging: Higher than isoathyriol due to free C-6-OH Cratoxylum formosum
Garcinone C C-1,3,7-OH; C-5,6-dihydroxygeranyl - Reduced α-glucosidase inhibition due to geranyl hydroxylation Cratoxylum formosum

Key Observations:

Antioxidant Activity: this compound outperforms alkoxylated xanthones (e.g., garcinone C) due to its catechol moiety (adjacent C-5 and C-6 hydroxyls), which enhances radical scavenging . Norathyriol, lacking prenyl groups but with four hydroxyls, shows higher activity, emphasizing the role of hydroxylation .

α-Glucosidase Inhibition: Prenylation (e.g., this compound, cochinchinone C) generally enhances inhibition, but hydroxylation of prenyl groups (as in garcinone C) reduces efficacy .

Cytotoxicity: this compound exhibits moderate activity against A431 (IC₅₀ 10.56 µg/ml) and SkBr3 (IC₅₀ 12.24 µg/ml) cells . Cochinchinone C, with additional prenyl groups, shows higher potency (IC₅₀ 2.01 µg/ml), suggesting that multiple prenylations improve membrane permeability .

Antimalarial Activity: Trioxygenation (C-1,3,7-OH) and prenylation at C-2/8 (as in cochinchinone C) correlate with strong antimalarial effects (IC₅₀ ~1 µg/ml) . This compound’s activity remains underexplored but is hypothesized to be weaker due to its C-4-prenyl substitution .

Biologische Aktivität

Isocudraniaxanthone B is a prenylated xanthone compound primarily isolated from the root bark of various plants, including Cudrania cochinchinensis and Maclura cochinchinensis. This compound has garnered attention due to its diverse biological activities, particularly its potential applications in medicine and pharmacology.

This compound possesses a unique structural framework among xanthones, characterized by a prenyl group that enhances its biological activity. The structural elucidation of this compound has been achieved through various spectroscopic techniques, including Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance (^1H-NMR), and Carbon-13 Nuclear Magnetic Resonance (^13C-NMR) .

Biological Activities

1. Antimalarial Activity:
this compound has demonstrated significant antimalarial properties, with an IC50 value of 3.2 μg/mL against Plasmodium falciparum, indicating its potential as a lead compound for the development of new antimalarial drugs .

2. Cytotoxicity:
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against HeLa, MCF-7, A549, and B16 cell lines, showing promising results comparable to established chemotherapeutic agents . The cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells.

3. Inhibition of Ion Transport:
The compound inhibits the Na+/H+ exchange system in arterial smooth muscle cells, which is crucial for regulating intracellular pH and cell volume. This mechanism suggests potential applications in cardiovascular diseases where ion transport dysregulation is a concern .

Comparative Analysis with Similar Compounds

Compound NameSource PlantAntimalarial IC50 (μg/mL)Cytotoxicity (Cell Lines)
This compoundCudrania cochinchinensis3.2HeLa, MCF-7, A549
Isocudraniaxanthone AMaclura cochinchinensisNot reportedSimilar activity
IsoalvaxanthoneNot specifiedNot reportedComparable activity
Cratochinone A & BCratoxylum cochinchinenseNot reportedGood cytotoxicity

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets involved in cellular processes. Its inhibition of the Na+/H+ exchange system disrupts normal cellular ion homeostasis, leading to altered cell function and apoptosis in cancer cells . Furthermore, the compound's antioxidant properties contribute to its cytotoxic effects by mitigating oxidative stress within cells.

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of this compound:

  • Antimicrobial Activity: A study evaluated the antimicrobial properties of xanthones, including this compound, revealing promising results against various pathogens .
  • In Silico Studies: Molecular docking studies have supported the observed biological activities by predicting binding affinities to target proteins involved in disease pathways .

Q & A

Basic Research Questions

Q. How is isocudraniaxanthone B structurally identified, and what spectroscopic methods are essential for its characterization?

this compound (C₁₉H₁₈O₆) is identified using a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. Key structural features include a xanthone core with hydroxyl, methoxy, and prenyl substituents. For example, its SMILES string (COc3cc(O)c2c(=O)c1ccc(O)c(O)c1oc2c3C(C)(C)C=C) and InChIKey (PELOBHLTYBBGDO-UHFFFAOYSA-N) provide precise identifiers for computational validation . Experimental isolation from Garcinia vieillardii involves column chromatography followed by comparative analysis with synthetic analogs to confirm purity and structure .

Q. What plant sources yield this compound, and how is it isolated for research use?

this compound is primarily isolated from the roots of Maclura cochinchinensis and Garcinia vieillardii. Extraction protocols typically use methanol or ethanol as solvents, followed by partitioning with ethyl acetate and silica gel chromatography. Purity (≥98%) is validated via HPLC-UV and LC-MS, with structural confirmation through spectroscopic methods. Known challenges include low natural abundance, necessitating small-scale optimizations for yield .

Q. What initial bioactivity screenings are recommended for this compound?

Standard bioassays include:

  • Antimalarial activity : In vitro testing against Plasmodium falciparum strains (e.g., chloroquine-resistant FcB1), with IC₅₀ values compared to reference compounds like artemisinin .
  • Cytotoxicity : Screening against human cancer cell lines (e.g., MCF-7, HeLa, HT-29) using MTT assays. Reported IC₅₀ values range from 1.54 to 12.24 µg/mL, depending on hydroxylation and prenylation patterns .
  • Controls should include known cytotoxic agents (e.g., doxorubicin) and solvent blanks to validate assay specificity.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR analysis reveals that:

  • Prenylation at positions 2 and 8 enhances antimalarial potency (e.g., IC₅₀ ≈ 1.0 µg/mL for prenylated analogs) .
  • Hydroxylation : Trioxygenation (1,3,7 positions) correlates with cytotoxicity, while dihydroxylated derivatives show reduced activity . Methodological approach:
  • Synthesize analogs via Schenck ene reactions or ortho-prenylphenol precursors .
  • Compare bioactivity using dose-response curves and molecular docking to predict target binding (e.g., sodium channels or DNA topoisomerases) .

Q. What experimental designs address contradictions in reported IC₅₀ values for this compound?

Discrepancies in cytotoxicity data (e.g., IC₅₀ = 10.56 µg/mL for A431 vs. 1.54 µg/mL for SkBr3) may arise from:

  • Cell line variability : Use standardized cell cultures (ATCC-validated lines) and replicate assays across multiple passages.
  • Compound stability : Validate storage conditions (e.g., -80°C in DMSO) and monitor degradation via LC-MS.
  • Assay parameters : Normalize results to internal controls (e.g., β-mangostin) and report statistical variance (p < 0.05).

Q. How can in vivo models validate this compound’s therapeutic potential?

  • Antimalarial efficacy : Use Plasmodium berghei-infected murine models, administering this compound orally (10–50 mg/kg/day) and monitoring parasitemia via Giemsa-stained blood smears .
  • Toxicity profiling : Conduct acute/chronic toxicity studies in rodents, assessing liver/kidney function (ALT, creatinine) and histopathology .
  • Pharmacokinetics : Measure bioavailability via LC-MS/MS, focusing on plasma half-life and metabolite identification .

Eigenschaften

IUPAC Name

1,5,6-trihydroxy-3-methoxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-5-19(2,3)14-12(24-4)8-11(21)13-15(22)9-6-7-10(20)16(23)17(9)25-18(13)14/h5-8,20-21,23H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELOBHLTYBBGDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC(=C3O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.